molecular formula C6H6N2O B032264 6-Aminonicotinaldehyde CAS No. 69879-22-7

6-Aminonicotinaldehyde

Cat. No.: B032264
CAS No.: 69879-22-7
M. Wt: 122.12 g/mol
InChI Key: BMNPVMQSUPTGFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminonicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-aminonicotinic acid with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of 6-aminonicotinic acid or its derivatives. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 6-aminonicotinic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

6-Aminonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biochemical assays.

    Medicine: Research has explored its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-aminonicotinaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. One notable example is its inhibition of the NADP±dependent enzyme glucose-6-phosphate dehydrogenase, which plays a crucial role in the pentose phosphate pathway. This inhibition can lead to a decrease in NADPH production, affecting cellular redox balance and metabolic processes .

Comparison with Similar Compounds

    6-Aminonicotinamide: Similar in structure but with an amide group instead of an aldehyde group.

    6-Aminonicotinic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-Aminonicotinaldehyde: Similar structure but with the amino group at the 4-position instead of the 6-position.

Uniqueness: 6-Aminonicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

6-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPVMQSUPTGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593440
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69879-22-7
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a suspension of 1 g of 6-aminopyridine-3-carbonitrile in 20 mL of toluene cooled to −78° C. are added dropwise 15 mL of a 1.2 M solution of diisobutylaluminum hydride in toluene. The reaction medium is stirred for 30 minutes at −78° C. and is then allowed to warm slowly to 20° C. After cooling again to −78° C., 6 mL of water are added slowly and the resulting mixture is stirred for 1 hour at −78° C. The reaction medium is stirred for 16 hours at 20° C., treated with 20 mL of 2.5 N hydrochloric acid, stirred for 20 minutes, basified by addition of concentrated sodium hydroxide and extracted three times with 100 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure. The residue is taken up in 40 mL of ethyl acetate and 40 mL of saturated sodium bisulfite solution. The aqueous phase is washed twice with 40 mL of ethyl acetate, basified to about pH 14 by addition of concentrated sodium hydroxide, and extracted three times with 50 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure to give 200 mg of crude 6-aminopyridine-3-carboxaldehyde in the form of a yellow powder, which is used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Amino-5-cyanopyridine (1.02 g) was dissolved in THF (40 ml) and added with Lithium aluminum hydride (637 mg) and the whole was stirred at room temperature for 2 hours. Water was added thereto to stop the reaction, and the whole was added with a saturated sodium sulfate aqueous solution and subjected to filtration through Celite. The residue obtained by concentration of the filtrate was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (1.04 g) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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